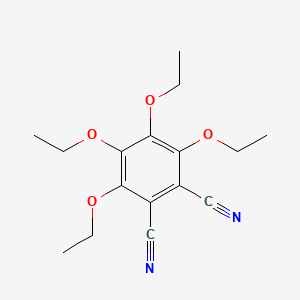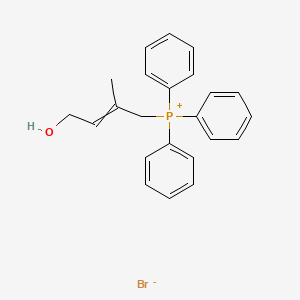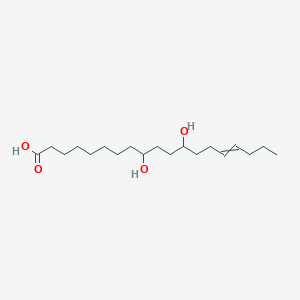
9,12-Dihydroxynonadec-15-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,12-Dihydroxynonadec-15-enoic acid typically involves the hydroxylation of nonadecenoic acid derivatives. The reaction conditions often include the use of specific catalysts and controlled environments to ensure the selective addition of hydroxyl groups at the 9 and 12 positions .
Industrial Production Methods
The use of biocatalysts and environmentally friendly solvents may be explored to enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
9,12-Dihydroxynonadec-15-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or aldehydes.
Reduction: This reaction can convert the hydroxyl groups into hydrogen atoms, forming nonadecenoic acid.
Substitution: This reaction can replace the hydroxyl groups with other functional groups, such as halogens.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of nonadecenoic acid, such as ketones, aldehydes, and halogenated compounds .
科学的研究の応用
9,12-Dihydroxynonadec-15-enoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: It is studied for its potential role in biological processes and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 9,12-Dihydroxynonadec-15-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The pathways involved may include signal transduction and metabolic processes .
類似化合物との比較
Similar Compounds
Similar compounds include:
Ricinoleic acid: Known for its use in the production of bio-based chemicals.
Dimorphecolic acid:
Coriolic acid: Investigated for its biological activities and industrial uses.
Uniqueness
9,12-Dihydroxynonadec-15-enoic acid is unique due to its specific hydroxylation pattern and the resulting chemical properties. This uniqueness makes it a valuable compound for research and industrial applications, distinguishing it from other hydroxy acids .
特性
CAS番号 |
105798-59-2 |
|---|---|
分子式 |
C19H36O4 |
分子量 |
328.5 g/mol |
IUPAC名 |
9,12-dihydroxynonadec-15-enoic acid |
InChI |
InChI=1S/C19H36O4/c1-2-3-4-6-9-12-17(20)15-16-18(21)13-10-7-5-8-11-14-19(22)23/h4,6,17-18,20-21H,2-3,5,7-16H2,1H3,(H,22,23) |
InChIキー |
RQJUILPBCUMSNT-UHFFFAOYSA-N |
正規SMILES |
CCCC=CCCC(CCC(CCCCCCCC(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


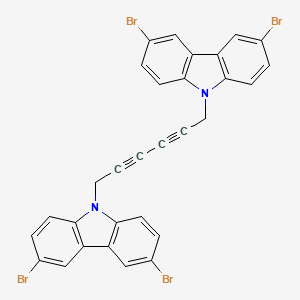
![3-[(3-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14329710.png)
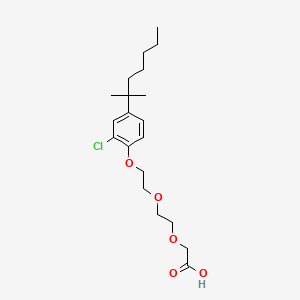
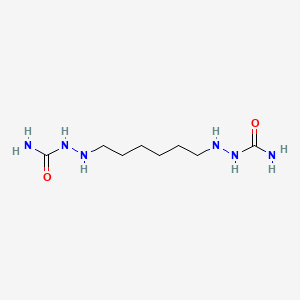
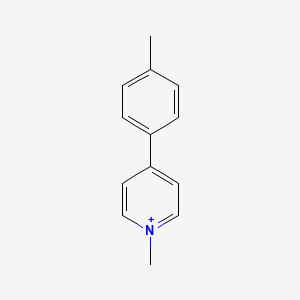
![N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline](/img/structure/B14329745.png)
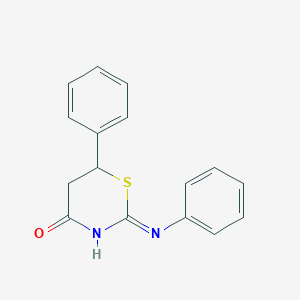
![(8S,9S,10S,13R,14S,17S)-17-Ethyl-10,13-dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1'-cyclopropane]](/img/structure/B14329760.png)
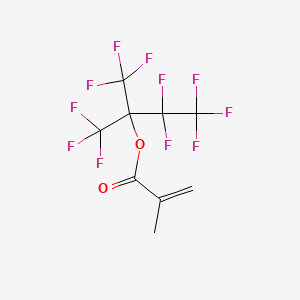
![1,2-Difluoro-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14329769.png)

![4-[3-(Morpholin-4-yl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonyl chloride](/img/structure/B14329779.png)
